molecular formula C12H13N3O4S2 B7081633 Methyl 2-[2-[methyl(pyridin-3-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate

Methyl 2-[2-[methyl(pyridin-3-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B7081633
M. Wt: 327.4 g/mol
InChI Key: GIXQSDOUZVDFIM-UHFFFAOYSA-N
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Description

Methyl 2-[2-[methyl(pyridin-3-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a thiazole ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[methyl(pyridin-3-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the sulfonamide group via sulfonylation reactions. The final step often involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[methyl(pyridin-3-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 2-[2-[methyl(pyridin-3-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the development of biochemical assays or as a probe to study biological processes.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-[methyl(pyridin-3-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the thiazole and pyridine rings may participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-[methyl(pyridin-2-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate
  • Ethyl 2-[2-[methyl(pyridin-3-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate
  • Methyl 2-[2-[ethyl(pyridin-3-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate

Uniqueness

Methyl 2-[2-[methyl(pyridin-3-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of both the thiazole and pyridine rings, along with the sulfonamide group, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-[methyl(pyridin-3-ylsulfonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c1-15(21(17,18)10-4-3-5-13-7-10)12-14-9(8-20-12)6-11(16)19-2/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXQSDOUZVDFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CS1)CC(=O)OC)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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